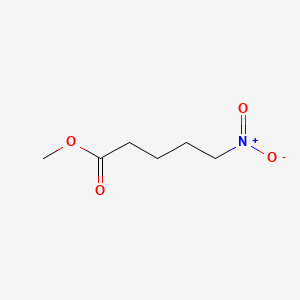

Methyl 5-nitropentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-nitropentanoate is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro group in γ-nitro esters undergoes selective reduction to form amines, a key step in synthesizing bioactive molecules.

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 12 hrs | Methyl 4-aminopentanoate | 85–92% | |

| LiAlH₄ | Dry THF, 0°C → reflux | Methyl 4-aminopentanoate | 70–78% | |

| Zn/HCl | Aqueous HCl, 50°C, 6 hrs | Methyl 4-aminopentanoate | 65% |

Key Findings :

-

Catalytic hydrogenation (H₂/Pd-C) offers high selectivity and yield under mild conditions.

-

LiAlH₄ reduction is effective but requires anhydrous conditions.

Hydrolysis Reactions

The ester group hydrolyzes to carboxylic acids under basic or acidic conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (1M) | Reflux, 4 hrs | 4-Nitropentanoic acid | 95% | |

| HCl (6M) | Reflux, 6 hrs | 4-Nitropentanoic acid | 88% |

Mechanistic Insight :

-

Base-mediated saponification proceeds via nucleophilic acyl substitution.

-

Acidic hydrolysis follows a similar pathway but with protonation of the carbonyl oxygen.

Nucleophilic Substitution

The nitro group participates in substitution reactions with nucleophiles:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KSCN | DMF, 80°C, 8 hrs | Methyl 4-thiocyanatopentanoate | 60% | |

| NaN₃ | DMSO, 100°C, 12 hrs | Methyl 4-azidopentanoate | 55% |

Applications :

-

Thiocyanate derivatives serve as intermediates in heterocycle synthesis.

Michael Addition and Synthetic Routes

γ-Nitro esters are synthesized via Michael addition of nitroalkanes to α,β-unsaturated esters:

| Substrate | Catalyst | Conditions | Yield | Diastereomer Ratio | Source |

|---|---|---|---|---|---|

| Methyl acrylate | DBU (0.05 eq) | Microwave, 5 min | 98% | 50:50 | |

| Methyl crotonate | DBU (0.05 eq) | Microwave, 5 min | 78% | 78:22 |

Key Observations :

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for methyl 5-nitropentanoate, and how can yield optimization be systematically approached?

- Methodology : The compound is synthesized via nitration of ethyl 5-bromopentanoate using NaNO₂ in anhydrous DMF, followed by purification via silica gel chromatography (4:1 hexanes:EtOAc). Yield optimization involves adjusting reaction time, stoichiometry (e.g., excess nitrating agent), and solvent polarity . For reproducibility, report reaction conditions (e.g., 24-hour stirring at RT) and characterize intermediates (e.g., bromoester precursor) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodology :

- 1H/13C NMR : Key signals include δ 4.38 ppm (t, -CH₂NO₂), 3.66 ppm (s, -OCH₃), and carbonyl at 173.2 ppm .

- Purity validation : Use HPLC or GC-MS to confirm >95% purity. Discrepancies in NMR integrations (e.g., impurity peaks) require cross-validation with alternative techniques (e.g., IR for functional groups) or repeated synthesis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Nitro compound hazards : Use explosion-proof equipment due to potential exothermic decomposition.

- Solvent exposure : DMF and diethyl ether require fume hoods and PPE. Document waste disposal per institutional guidelines .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in [4+2] or [3+2] cycloaddition reactions?

- Methodology : Conduct kinetic studies (e.g., variable-temperature NMR) to track electron-withdrawing effects of the nitro group. Compare reaction rates with non-nitrated analogs. Computational modeling (DFT) can map transition states .

Q. What advanced analytical strategies can resolve ambiguities in stereochemical outcomes of this compound derivatives?

- Methodology :

- Chiral chromatography : Use columns like Chiralpak IA/IB to separate enantiomers.

- X-ray crystallography : Confirm absolute configuration of crystalline derivatives.

- Circular dichroism (CD) : Validate results if crystallography is impractical .

Q. How should researchers address contradictions between experimental data and computational predictions for nitroalkene reactivity?

- Methodology :

- Error analysis : Quantify uncertainties in DFT parameters (e.g., basis sets, solvation models).

- Experimental validation : Repeat reactions under controlled conditions (e.g., inert atmosphere) to exclude side reactions .

Q. What experimental designs are optimal for studying this compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated stability testing : Use buffers (pH 1–13) and thermal cyclers (25–80°C). Monitor degradation via LC-MS.

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life .

Q. How can computational docking studies predict this compound’s interaction with biological targets like PPARγ?

- Methodology :

- Molecular docking : Use AutoDock Vina with PPARγ crystal structures (PDB ID: 2PRG). Validate binding poses via MD simulations (e.g., GROMACS).

- In vitro assays : Compare docking scores with IC₅₀ values from receptor activation studies .

Q. What purification alternatives exist for this compound when column chromatography is impractical?

- Methodology :

- Distillation : Use fractional distillation under reduced pressure (BP: ~120°C at 10 mmHg).

- Recrystallization : Test solvents like hexanes/EtOAc mixtures. Monitor purity via melting point .

Q. How can researchers design dose-response experiments to evaluate this compound’s bioactivity while minimizing cytotoxicity?

- Methodology :

- Dose-ranging : Test 0.1–100 µM concentrations in cell cultures (e.g., HepG2). Include positive (e.g., rosiglitazone) and negative controls.

- MTT assays : Quantify cell viability. Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ and CC₅₀ .

Q. Data Presentation Guidelines

Propriétés

Numéro CAS |

34805-47-5 |

|---|---|

Formule moléculaire |

C6H11NO4 |

Poids moléculaire |

161.16 g/mol |

Nom IUPAC |

methyl 5-nitropentanoate |

InChI |

InChI=1S/C6H11NO4/c1-11-6(8)4-2-3-5-7(9)10/h2-5H2,1H3 |

Clé InChI |

YKFKZLYDQJHAQB-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)CCCC[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.